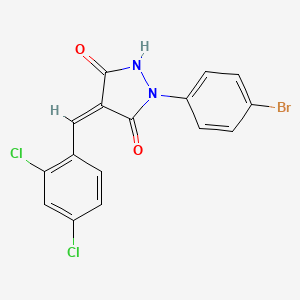
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. BPTES has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been well documented. In
Mécanisme D'action
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, a process that is essential for cancer cell survival and proliferation. By inhibiting glutaminase, this compound deprives cancer cells of the glutamine they need to produce energy and synthesize macromolecules, leading to cell death. This compound has been shown to be a selective inhibitor of glutaminase, and its mechanism of action has been well characterized through biochemical and structural studies.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of metabolic pathways. This compound has been shown to be effective against cancer cells that are resistant to other anticancer drugs, suggesting that it may be a promising therapeutic option for patients with advanced or refractory cancer. However, this compound has also been shown to have some limitations for lab experiments, including its low solubility and stability, which can make it difficult to work with in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its selectivity for glutaminase, its ability to induce cell death in a variety of cancer cell lines, and its potential for use in combination with other anticancer drugs. However, this compound also has some limitations for lab experiments, including its low solubility and stability, which can make it difficult to work with in vitro and in vivo. These limitations have led to the development of analogs and derivatives of this compound with improved properties, such as increased solubility and potency.
Orientations Futures
There are several future directions for research on 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its analogs, including the development of more potent and selective inhibitors of glutaminase, the investigation of the molecular mechanisms underlying this compound-induced cell death, and the evaluation of this compound and its analogs in preclinical and clinical studies. Additionally, this compound and its analogs may have potential applications beyond cancer therapy, such as in the treatment of metabolic disorders and neurological diseases. Further research in these areas may lead to the development of new and effective therapies for a range of diseases and conditions.
Méthodes De Synthèse
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-bromoaniline with ethyl 2-cyanoacetate, followed by the addition of methyl 4-aminobenzoate and triethylamine. The resulting product is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to produce analogs with improved potency and selectivity.
Applications De Recherche Scientifique
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential as an anticancer drug, and its mechanism of action has been the subject of numerous studies. Glutaminase is an enzyme that plays a crucial role in cancer metabolism, and its inhibition by this compound has been shown to induce cell death in a variety of cancer cell lines. This compound has been shown to be effective against a range of cancer types, including breast, lung, prostate, and pancreatic cancer, and has been shown to have synergistic effects when used in combination with other anticancer drugs.
Propriétés
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-10-5-7-12(8-6-10)19-16(23)14-15(18)22(21-20-14)13-4-2-3-11(17)9-13/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJJSXOAIHEBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5066997.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5067000.png)
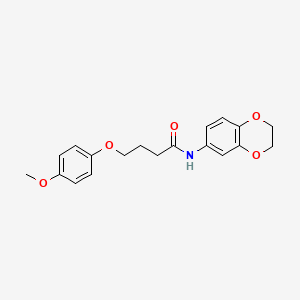
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5067010.png)
![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5067013.png)
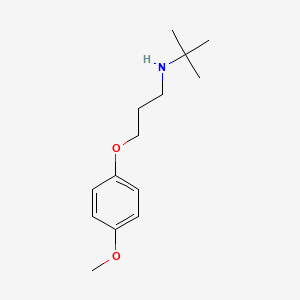
![ethyl 2-{2-[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]ethyl}-1,3-thiazole-4-carboxylate](/img/structure/B5067019.png)
![4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5067025.png)
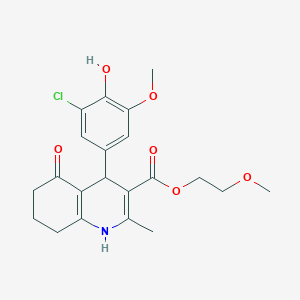
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5067029.png)
![methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5067031.png)
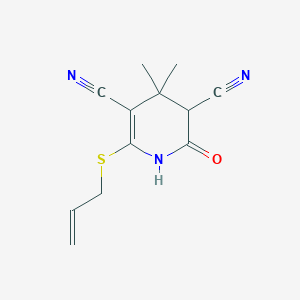
![4-bromo-2-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5067054.png)
